molecular formula C22H19ClN2O4S B11681531 (3-chloro-6-nitro-1-benzothiophen-2-yl)(7-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone

(3-chloro-6-nitro-1-benzothiophen-2-yl)(7-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone

Cat. No.: B11681531
M. Wt: 442.9 g/mol
InChI Key: USYPQEPYQONVSS-UHFFFAOYSA-N
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Description

1-(3-Chloro-6-nitro-1-benzothiophene-2-carbonyl)-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a complex organic compound with a unique structure that combines a benzothiophene moiety with a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-6-nitro-1-benzothiophene-2-carbonyl)-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Chloro-6-nitro-1-benzothiophene-2-carbonyl)-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Properties

Molecular Formula

C22H19ClN2O4S

Molecular Weight

442.9 g/mol

IUPAC Name

(3-chloro-6-nitro-1-benzothiophen-2-yl)-(7-methoxy-2,2,4-trimethylquinolin-1-yl)methanone

InChI

InChI=1S/C22H19ClN2O4S/c1-12-11-22(2,3)24(17-10-14(29-4)6-8-15(12)17)21(26)20-19(23)16-7-5-13(25(27)28)9-18(16)30-20/h5-11H,1-4H3

InChI Key

USYPQEPYQONVSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=CC(=C2)OC)C(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl)(C)C

Origin of Product

United States

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